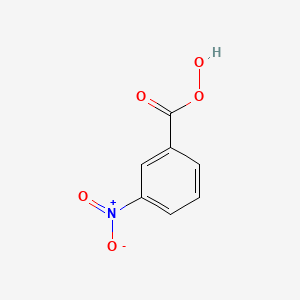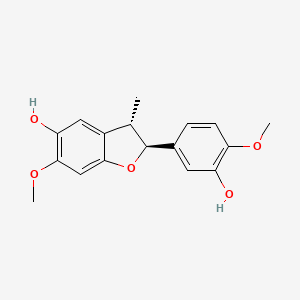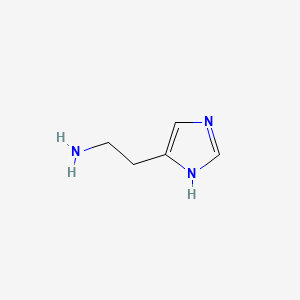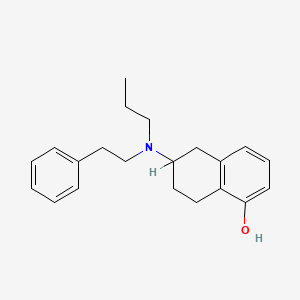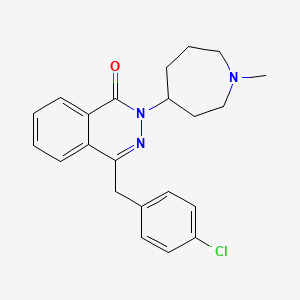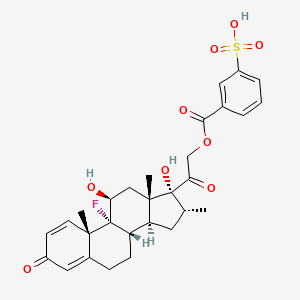![molecular formula C11H8N2 B1213557 1h-Pirrolo[3,2-h]quinolina CAS No. 233-88-5](/img/structure/B1213557.png)
1h-Pirrolo[3,2-h]quinolina
Descripción general
Descripción
Synthesis Analysis
A catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition has been developed, showcasing an environmentally benign process with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017). Additionally, a synthesis of pyrrolo[3,2-c]quinolines with specific substitutions has been described, highlighting the compound's versatility in structural modification (Dudouit et al., 2001).
Molecular Structure Analysis
Experimental and theoretical studies on complexes of water with 1H-pyrrolo[3,2-h]quinoline have been conducted, revealing insights into its molecular structure through IR/fsMPI spectroscopy and density functional theory (Nosenko et al., 2008).
Chemical Reactions and Properties
The compound has been utilized in the synthesis of new pyrrolo[3,2-c]quinolines, highlighting its reactivity and the potential for creating diverse molecules with biological relevance (Testa et al., 2004).
Physical Properties Analysis
An extensive study on 1H-pyrrolo[3,2-h]quinoline using IR, Raman, and fluorescence spectroscopy combined with quantum chemical calculations has provided reliable assignments for vibrational modes and insights into its physical properties (Gorski et al., 2012).
Chemical Properties Analysis
Research on 1H-pyrrolo[3,2-h]quinoline derivatives targeting CTG trinucleotide repeats in DNA demonstrates the molecule's potential for biological applications and its chemical properties, particularly in molecular recognition (Matsumoto et al., 2016).
Aplicaciones Científicas De Investigación
Reacciones de Transferencia de Protones
“1h-Pirrolo[3,2-h]quinolina” (PQ) y “2-(2′-piridil)pirrol” (PP) son sistemas importantes en el estudio de reacciones de transferencia de protones . Estas moléculas poseen grupos donadores de enlace de hidrógeno (pirrol) y aceptores (piridina), lo que lleva a la formación de dímeros cíclicos en sus cristales . La compresión de estos sistemas debería facilitar la doble transferencia de protones dentro de los dímeros cíclicos de PQ y PP .
Estudio del Comportamiento a Alta Presión
Los cristales moleculares de PQ y PP se utilizan en el estudio del comportamiento a alta presión . La compresión hasta 10 GPa (100 kbar) conduce a un fortalecimiento considerable del enlace de hidrógeno intermolecular dentro de los dímeros cíclicos .
Inhibición de la Síntesis de ADN
Los compuestos de “this compound” han mostrado una actividad relativamente buena en la inhibición de la síntesis de ADN en células tumorales de ascitis de Ehrlich .
Formación de Complejos Moleculares con ADN
Estos compuestos demostraron ser capaces de formar complejos moleculares in vitro con ADN de doble cadena nativo mediante intercalación entre dos pares de bases .
Actividad Antitumoral
Este fragmento heterocíclico es un farmacóforo conocido entre los derivados funcionales de los cuales se han encontrado compuestos con actividad antitumoral .
Actividad Antimicrobiana
Se han encontrado compuestos con actividad antimicrobiana entre los derivados funcionales de este fragmento heterocíclico .
Actividad Antifúngica
Se ha encontrado que los derivados funcionales de este fragmento heterocíclico tienen actividad antifúngica .
Eficacia Antileishmanial
Se sintetizó una serie de derivados de 2,3,-dihidro-1h-pirrolo[3,4-b]quinolin-1-ona funcionalizados de forma única y se evaluó su eficacia antileishmanial contra la leishmaniasis visceral (VL) .
Mecanismo De Acción
Target of Action
1H-Pyrrolo[3,2-h]quinoline, also known as PQQ, primarily targets CTG trinucleotide repeats in DNA . It has a unique non-linear hydrogen-bonding surface complementary to thymine . It also interacts with various bacterial dehydrogenases .
Mode of Action
PQQ forms molecular complexes with native double-stranded DNA by intercalation between two base pairs . It also serves as a redox cofactor for various bacterial dehydrogenases, providing unique redox features . The generated H2O2 inactivates protein tyrosine phosphatase 1B (PTP1B) via the oxidation of catalytic cysteinyl thiol (Cys-215) to the corresponding sulfenic acid (–SOH), sulnic acid (–SO2H), and sulfonic acid (–SO3H) .
Biochemical Pathways
PQQ is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . Five reactions are necessary to form this quinone cofactor . The PqqA peptide is recognized by PqqE, which links the C9 and C9a, afterwards it is accepted by PqqF which cuts out the linked amino acids . The next reaction (Schiff base) is spontaneous, the following dioxygenation is catalyzed by an unknown enzyme . The last cyclization and oxidation steps are catalyzed by PqqC .
Pharmacokinetics
In vitro pharmacokinetic study ascertained the stability of 1H-Pyrrolo[3,2-h]quinoline in both simulated gastric fluid and simulated intestinal fluid . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .
Result of Action
The interaction of PQQ with its targets results in the inhibition of DNA synthesis in Ehrlich ascites tumor cells . It also inactivates protein tyrosine phosphatase 1B (PTP1B), which may have significant downstream effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-8-3-4-9-5-7-13-11(9)10(8)12-6-1/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCAJASYDRNBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CN3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177869 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
233-88-5 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-h]quinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X86R57K2AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



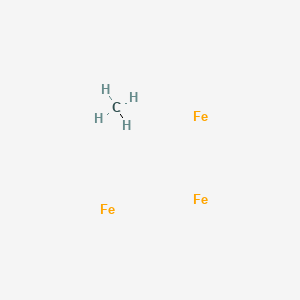


![[(6aR,9S,10S)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1213483.png)

